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Compound of Interest

Compound Name: Methyl-P-Coumarate

Cat. No.: B042107 Get Quote

A Head-to-Head Comparison: Methyl p-
Coumarate vs. Ethyl p-Coumarate
This guide provides a comprehensive, data-driven comparison of methyl p-coumarate and ethyl

p-coumarate, two ester derivatives of the naturally occurring phenolic compound, p-coumaric

acid. Designed for researchers, scientists, and professionals in drug development, this

document objectively evaluates their physicochemical properties, biological activities, and

underlying mechanisms, supported by experimental data and detailed protocols.

Physicochemical Properties
Methyl and ethyl p-coumarate share a common p-coumaric acid backbone, differing only by

their ester group (methyl vs. ethyl). This minor structural difference influences their physical

and chemical characteristics, which can impact solubility, membrane permeability, and

ultimately, biological efficacy.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b042107?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042107?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Methyl p-Coumarate Ethyl p-Coumarate

IUPAC Name

methyl (E)-3-(4-

hydroxyphenyl)prop-2-

enoate[1][2]

ethyl (E)-3-(4-

hydroxyphenyl)prop-2-

enoate[3][4]

Molecular Formula C₁₀H₁₀O₃[1] C₁₁H₁₂O₃

Molecular Weight 178.18 g/mol 192.21 g/mol

Melting Point 144-145°C
Not specified in retrieved

results.

Boiling Point 306.6±17.0°C (Predicted)
Not specified in retrieved

results.

Solubility
Soluble in Chloroform, DMSO,

Methanol

Soluble in DMSO, Ethanol;

Insoluble in Water

Appearance Crystalline Solid
Not specified in retrieved

results.

Synthesis and Experimental Workflows
Both compounds are typically synthesized via Fischer esterification of their parent compound,

p-coumaric acid, with the corresponding alcohol (methanol or ethanol) under acidic catalysis.

Reactants
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General workflow for the synthesis of p-coumarate esters.
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Comparative Biological Performance
While both esters exhibit a range of biological activities, including anti-inflammatory, antifungal,

and anticancer effects, their potency can vary. Increased lipophilicity from the esterification

generally enhances their ability to cross cell membranes compared to the parent p-coumaric

acid, often leading to improved biological activity.
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Biological Activity
Methyl p-
Coumarate

Ethyl p-Coumarate
Key Findings &
References

Antifungal

Strong activity against

A. alternata (200

µg/mL inhibits rot)

Pronounced activity

against A. alternata

(IC₅₀ of 176.8 µg/mL)

Both are effective

antifungal agents,

disrupting the plasma

membrane of fungal

cells.

Anti-inflammatory

Suppresses IL-6, IL-8,

MCP-1 in A549 cells

(0-100 µM); Inhibits

NF-κB/AP-1 activation

Inhibits paw edema,

reduces neutrophil

migration, and

decreases

inflammatory

mediators (IL-6, IL-8)

Both show significant

anti-inflammatory

properties. Methyl p-

coumarate's

mechanism is linked

to NF-κB/AP-1

inhibition.

Antimelanogenic

Inhibits melanin

formation in B16

melanoma cells; Less

potent inhibitor of

human tyrosinase

(IC₅₀, 30 µM) than p-

coumaric acid but

more effective in cells.

Potent non-

competitive inhibitor of

tyrosinase (IC₅₀=4.89

µg/mL)

Ethyl ester appears to

be a more potent

direct tyrosinase

inhibitor. Methyl

ester's higher cell

permeability makes it

more effective than its

parent acid in cellular

assays.

Anticancer

Cytotoxic to B16

melanoma cells (IC₅₀

of 130 µM)

Induces melanoma

cell death at doses <

1 mM and causes cell

cycle arrest.

Both esters show

greater antitumor

effects than p-

coumaric acid,

attributed to increased

lipophilicity and

cytotoxicity.

Aldose Reductase

Inhibition
Data not available.

Potent inhibitor with

an IC₅₀ of 1.92 µM.

Ethyl p-coumarate

shows potential for

managing diabetic

complications.
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Anti-inflammatory Activity
Methyl p-coumarate has been shown to exert its anti-inflammatory effects by inhibiting key

signaling pathways. In activated airway epithelial cells, it suppresses the activation of NF-κB

and AP-1, which are critical transcription factors that regulate the expression of pro-

inflammatory cytokines and adhesion molecules.

Inflammatory Stimulus
(e.g., PMA)

NF-κB & AP-1
Activation

Nuclear Translocation

Gene Expression

Pro-inflammatory Mediators
(IL-6, IL-8, MCP-1)

Methyl p-Coumarate

Inhibits
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Inhibitory action of Methyl p-Coumarate on the NF-κB/AP-1 pathway.

Ethyl p-coumarate also demonstrates significant anti-inflammatory activity in both acute and

chronic models, effectively inhibiting leukocyte migration and the production of inflammatory

mediators without causing gastric lesions, a common side effect of other anti-inflammatory

drugs.
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Antimelanogenic Effects and Skin Permeability
The regulation of melanin production is a key area of interest for cosmetics and dermatology.

While p-coumaric acid itself is a potent inhibitor of human tyrosinase (the key enzyme in

melanogenesis), its poor permeability through lipophilic barriers limits its efficacy in cellular

systems. The ester derivatives, particularly methyl p-coumarate, exhibit higher permeability.

However, studies on excised skin show that methyl p-coumarate can be bio-converted back to

p-coumaric acid after permeation.

Topical Application

Target Cells (Melanocytes)
p-Coumaric Acid

(Hydrophilic)

Lipophilic Barrier
(e.g., Stratum Corneum)

Low Permeability

Methyl p-Coumarate
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Methyl p-Coumarate

p-Coumaric Acid
Bio-conversion Tyrosinase

Inhibition
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Permeability and bio-conversion of p-coumaric acid vs. its ester.

Experimental Protocols
Synthesis of Ethyl p-Coumarate
This protocol is adapted from the esterification of p-coumaric acid.

Dissolution: Dissolve p-coumaric acid (e.g., 0.61 mmol) in an excess of absolute ethanol

(e.g., 10 mL).

Catalysis: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL) or hydrochloric

acid to the solution.

Reaction: Heat the mixture under reflux at approximately 70-80°C for several hours (e.g., 5

hours). Monitor the reaction completion using thin-layer chromatography (TLC).
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Neutralization: After cooling to room temperature, carefully add an aqueous solution of 5%

sodium bicarbonate (NaHCO₃) until the pH of the solution is neutral (pH 7.0).

Isolation: Evaporate the solvent under reduced pressure to obtain the crude product.

Purification: Purify the crude product using silica gel column chromatography to yield pure

ethyl p-coumarate. The structure and purity can be confirmed by NMR and HPLC-DAD

analysis.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced
Paw Edema)
This protocol is a standard method for evaluating acute anti-inflammatory activity.

Animals: Use Swiss mice, fasted for 12 hours prior to the experiment with free access to

water.

Treatment: Administer methyl p-coumarate or ethyl p-coumarate orally (p.o.) at desired

doses (e.g., 5 mg/kg). A control group receives the vehicle, and a positive control group

receives a standard anti-inflammatory drug like indomethacin (10 mg/kg).

Induction of Edema: One hour after treatment, inject 1% carrageenan solution (e.g., 50 µL)

into the sub-plantar region of the right hind paw of each mouse.

Measurement: Measure the paw volume or thickness using a plethysmometer or caliper at

regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

Analysis: Calculate the percentage of edema inhibition for the treated groups compared to

the vehicle-treated control group. The paw tissue can be further analyzed for inflammatory

markers like myeloperoxidase (MPO) activity and cytokine levels (IL-6, IL-8).

Conclusion
Both methyl p-coumarate and ethyl p-coumarate are biologically active derivatives of p-

coumaric acid with enhanced properties due to their increased lipophilicity.
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Ethyl p-coumarate stands out as a particularly potent inhibitor of tyrosinase and aldose

reductase, suggesting strong potential in cosmetics for skin lightening and in

pharmaceuticals for managing diabetic complications.

Methyl p-coumarate has been more extensively studied for its anti-inflammatory mechanism,

demonstrating clear inhibition of the NF-κB/AP-1 signaling pathway, making it a strong

candidate for treating inflammatory conditions like allergic asthma.

The choice between these two esters depends on the target application. Their enhanced cell

permeability and distinct potency profiles compared to their parent acid underscore the value of

esterification as a strategy for improving the therapeutic and commercial potential of natural

phenolic compounds. Further head-to-head studies, particularly on their pharmacokinetic

profiles, are warranted to fully elucidate their comparative advantages.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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